molecular formula C9H12N2O2 B3189500 Benzeneethanamine, N-methyl-2-nitro- CAS No. 33100-16-2

Benzeneethanamine, N-methyl-2-nitro-

Cat. No.: B3189500
CAS No.: 33100-16-2
M. Wt: 180.2 g/mol
InChI Key: JKFQTSXUKNGFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneethanamine, N-methyl-2-nitro- is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

33100-16-2

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

N-methyl-2-(2-nitrophenyl)ethanamine

InChI

InChI=1S/C9H12N2O2/c1-10-7-6-8-4-2-3-5-9(8)11(12)13/h2-5,10H,6-7H2,1H3

InChI Key

JKFQTSXUKNGFQF-UHFFFAOYSA-N

SMILES

CNCCC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CNCCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., a solution of N-methyl-2-(2-nitrophenyl)acetamide (7.00 g, 36.05 mmol) in tetrahydrofuran (410 ml) was added dropwise to a suspension of sodium borohydride (1.63 g, 43.25 mmol) in tetrahydrofuran (110 ml). A solution of iodine (4.57 g, 18.02 mmol) in tetrahydrofuran (150 ml) was added dropwise. The reaction mixture was warmed to reflux for 16 h. It was cooled to 0° C. Methanol (310 ml) was added dropwise. The solvent was removed in vacuo. The residue was dissolved in 20% aqueous sodium hydoxide solution (300 ml) and tert-butyl methyl ether (200 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×100 ml). The combined organic layers were dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (160 g), using dichloromethane/methanol/25% aqueous ammonia (100:10:1) as eluent, to give 1.28 g of N-methyl-N-(2-(2-nitrophenyl)ethyl)amine.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
310 mL
Type
reactant
Reaction Step Three

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